What is Ethyl 2-[3-(trifluoromethyl)anilino]benzoate?
What is Ethyl 2-[3-(trifluoromethyl)anilino]benzoate?
An In-Depth Technical Guide to Ethyl 2-[3-(trifluoromethyl)anilino]benzoate: Synthesis, Properties, and Applications in Chemical Research
Executive Summary
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is a synthetic organic compound belonging to the N-aryl anthranilate class of molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and synthesis. The core of this document focuses on the well-established Ullmann condensation as the primary synthetic route, offering a detailed, step-by-step experimental protocol and mechanistic insights. The significance of its constituent moieties—the N-aryl anthranilate scaffold and the bio-medically crucial trifluoromethyl group—is discussed in the context of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a versatile building block for creating novel bioactive molecules.
Introduction to Ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Chemical Identity and Structure
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is an ester derivative of 2-[3-(trifluoromethyl)anilino]benzoic acid. Its structure is characterized by a diarylamine linkage, connecting an ethyl benzoate moiety at the 2-position to a 3-(trifluoromethyl)phenyl group. This arrangement places it within the broader family of fenamate-like structures, which are known for their biological activities.
The key features of the molecule are:
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An Anthranilate Core: The ethyl 2-aminobenzoate backbone provides a foundational structure common in pharmaceuticals.
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A Diarylamine Linkage: The C-N bond connecting the two aromatic rings is the central feature, typically formed via cross-coupling chemistry.
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A Trifluoromethyl (CF3) Substituent: This group is a cornerstone of modern medicinal chemistry, imparting unique electronic and metabolic properties.[1]
The Strategic Importance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in contemporary drug design.[1] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can profoundly influence a molecule's pharmacological profile. Key advantages conferred by the -CF3 group include:
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Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the in vivo half-life of a drug candidate.[2]
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Increased Lipophilicity: The -CF3 group enhances a molecule's ability to cross cellular membranes, which can improve bioavailability.[3][4]
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Modulation of pKa: The inductive effect of the -CF3 group can alter the acidity or basicity of nearby functional groups, affecting receptor binding and solubility.
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Conformational Control: The steric bulk of the group can lock the molecule into a specific conformation, potentially increasing its binding affinity for a biological target.
The presence of this group makes Ethyl 2-[3-(trifluoromethyl)anilino]benzoate a valuable intermediate for synthesizing new chemical entities with potentially favorable pharmacokinetic properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 2-[3-(trifluoromethyl)anilino]benzoate and its primary precursors is provided below. Properties for the final product are estimated based on its structure and data from analogous compounds.
| Property | Ethyl 2-[3-(trifluoromethyl)anilino]benzoate | Ethyl 2-aminobenzoate (Precursor) | 3-(Trifluoromethyl)aniline (Precursor) |
| Molecular Formula | C₁₆H₁₄F₃NO₂ | C₉H₁₁NO₂[5] | C₇H₆F₃N[4] |
| Molecular Weight | 309.28 g/mol | 165.19 g/mol [5] | 161.12 g/mol |
| CAS Number | Not assigned | 87-25-2[5] | 98-16-8[4] |
| Appearance | Predicted: Off-white to pale yellow solid | Colorless liquid with a fruity odor[5] | Colorless to pale yellow liquid or solid[3][4] |
| Boiling Point | Predicted: >300 °C | 256 °C (lit.) | 187-189 °C |
| Solubility | Predicted: Insoluble in water; soluble in organic solvents | Insoluble in water[5] | Limited solubility in water; soluble in organic solvents[3] |
| Predicted XLogP3 | ~4.5-5.0 | 2.6[5] | 2.4 |
Synthesis and Mechanism
Primary Synthetic Route: The Ullmann Condensation
The most direct and established method for synthesizing diarylamines like Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is the Ullmann condensation (also known as the Ullmann-type or Goldberg reaction).[6][7] This reaction involves the copper-catalyzed cross-coupling of an aryl halide with an amine.[8][9]
The specific reaction for this target molecule is the coupling of an ethyl 2-halobenzoate (typically the bromide or iodide for higher reactivity) with 3-(trifluoromethyl)aniline.
Synthesis Workflow Diagram
Caption: Ullmann condensation workflow for synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Ullmann condensation methodologies.[6] Researchers should perform their own optimizations and adhere to all institutional safety guidelines.
Materials:
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Ethyl 2-bromobenzoate (1.0 equiv)
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3-(Trifluoromethyl)aniline (1.1 equiv)
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Copper(I) iodide (CuI) (0.1 equiv)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate. Heat the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). This step is crucial to remove adsorbed water from the base.
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Reagent Addition: Allow the flask to cool to room temperature. Under the inert atmosphere, add copper(I) iodide, ethyl 2-bromobenzoate, and 3-(trifluoromethyl)aniline.
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Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (typically a 0.5 M to 1.0 M concentration with respect to the limiting reagent).
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Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The choice of temperature is critical; traditional Ullmann reactions require high heat to proceed efficiently.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the insoluble copper salts and base.
-
Wash the filtrate sequentially with water (to remove DMF) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 2-[3-(trifluoromethyl)anilino]benzoate.
Mechanistic Insights
The precise mechanism of the Ullmann condensation is complex and debated, but a widely accepted catalytic cycle involves copper(I) and copper(III) intermediates.[7]
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Formation of Copper Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a transient, high-energy copper(III) intermediate.
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Reductive Elimination: This Cu(III) species rapidly undergoes reductive elimination, forming the desired C-N bond of the diarylamine product and regenerating a copper(I) species, which re-enters the catalytic cycle.
Potential Applications in Research and Development
While specific applications for this exact ester are not widely documented, its structure positions it as a highly valuable building block for drug discovery programs.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The ester group can be readily hydrolyzed under basic or acidic conditions to yield the parent carboxylic acid, 2-[3-(trifluoromethyl)anilino]benzoic acid. This acid is a direct analog of fenamic acid NSAIDs and can serve as a precursor for more complex APIs.
Scaffold for Bioactive Compound Libraries
The compound serves as an excellent scaffold for generating libraries of diverse molecules for high-throughput screening. The ester provides a handle for further chemical modification, while the diarylamine core and the trifluoromethyl group provide a foundation with favorable drug-like properties.
Role in Drug Discovery Conceptual Framework
Caption: Conceptual role as a scaffold in drug discovery.
Conclusion
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is a strategically designed organic molecule that combines the well-known anthranilate framework with the powerful trifluoromethyl group. Its synthesis is readily achievable through established copper-catalyzed cross-coupling reactions like the Ullmann condensation. For researchers in medicinal chemistry and drug development, this compound represents a valuable and versatile starting point for the synthesis of novel therapeutic agents, offering inherent properties of metabolic stability and lipophilicity that are highly desirable in modern drug candidates.
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